4-(Difluoromethyl)-3,5-dimethylaniline

Description

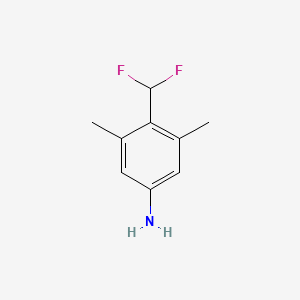

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-(difluoromethyl)-3,5-dimethylaniline |

InChI |

InChI=1S/C9H11F2N/c1-5-3-7(12)4-6(2)8(5)9(10)11/h3-4,9H,12H2,1-2H3 |

InChI Key |

WMKXBEANHSBCLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Difluoromethyl 3,5 Dimethylaniline

Reactions Involving the Aromatic Amino Group

The primary amino group (-NH₂) is a versatile functional handle, enabling a range of reactions from simple acylations to the formation of complex heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with electrophilic acylating and sulfonylating agents.

Acylation: 4-(Difluoromethyl)-3,5-dimethylaniline is expected to react with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acylated products. The base serves to neutralize the acid byproduct (e.g., HCl or acetic acid). This reaction is a common method for protecting the amino group.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This transformation is analogous to the Hinsberg test for amines.

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-Aryl acetamide |

| Acyl Anhydride | Acetic anhydride | N-Aryl acetamide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Aryl sulfonamide |

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. nih.gov The formation of the imine occurs through a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov The stability and formation of imines can be influenced by various catalysts and reaction conditions. organic-chemistry.org

The general mechanism involves the following steps:

Nucleophilic attack of the amino group on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form the iminium ion.

Deprotonation to yield the neutral imine.

Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt. This process is known as diazotization. The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂).

These diazonium salts can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of substituents onto the aromatic ring. Some key transformations include:

Sandmeyer Reaction: Reaction with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Hydrolysis: Heating the diazonium salt in water to introduce a hydroxyl group, forming the corresponding phenol (B47542).

Reduction: Reaction with reducing agents like hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom.

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring significantly influence its reactivity towards both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The activating and deactivating nature of these groups plays a crucial role.

Amino Group (-NH₂): A strongly activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance.

Methyl Groups (-CH₃): Weakly activating and ortho, para-directing groups through an inductive effect and hyperconjugation.

Difluoromethyl Group (-CHF₂): A moderately deactivating group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. quora.com It is considered a meta-director.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -CHF₂ | Moderately Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. researchgate.netnih.gov The difluoromethyl group is electron-withdrawing and thus can activate the ring towards nucleophilic attack. quora.com For an SNAr reaction to occur on this compound itself, one of the existing groups would need to act as a leaving group, which is unlikely under typical SNAr conditions.

However, if a good leaving group (such as a halide) were present on the ring, the electron-withdrawing nature of the difluoromethyl group would facilitate nucleophilic substitution. The presence of the electron-donating amino and methyl groups would generally disfavor SNAr by increasing the electron density of the ring. Therefore, this compound is not a prime candidate for SNAr unless it is first modified to include a suitable leaving group and potentially to deactivate the amino group through protonation or conversion to a different functional group.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N bond formation)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and anilines are common coupling partners. acs.orgwikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone of modern organic synthesis for constructing aryl amines from aryl halides or triflates. wikipedia.orgbeilstein-journals.org In such reactions, this compound would serve as the amine nucleophile.

The reactivity of this specific aniline (B41778) in C-N cross-coupling is governed by the electronic properties of its substituents. The amino (-NH₂) group and the two methyl (-CH₃) groups are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring, thereby enhancing its nucleophilicity. libretexts.orglumenlearning.com Conversely, the difluoromethyl (-CF₂H) group at the para position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. rsc.org This electron-withdrawing effect can decrease the nucleophilicity of the amino group.

Table 1: Influence of Substituents on the Reactivity of this compound in C-N Cross-Coupling

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | 1 | Electron-Donating (Resonance) | Increases nucleophilicity |

| Methyl (-CH₃) | 3, 5 | Electron-Donating (Inductive) | Increases nucleophilicity |

| Difluoromethyl (-CF₂H) | 4 | Electron-Withdrawing (Inductive) | Decreases nucleophilicity |

The interplay of these groups determines the molecule's utility in forming more complex nitrogen-containing compounds, a critical step in the synthesis of pharmaceuticals and functional materials. rsc.org

Reactivity and Stability of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov It is generally considered a metabolically stable group due to the strength of the carbon-fluorine bonds. nih.gov The -CF₂H moiety is often used as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govnih.govalfa-chemistry.com A key feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity to biological targets. nih.govnih.govrsc.org

The C-H bond in the difluoromethyl group is more acidic than a typical methyl C-H bond due to the inductive electron-withdrawing effect of the two adjacent fluorine atoms. This increased acidity allows for deprotonation under strong basic conditions to form an α,α-difluorobenzyl carbanion (Ar-CF₂⁻), which can then act as a nucleophile. acs.org

Influence of the Difluoromethyl Group on Aromatic Ring Reactivity

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic aromatic substitution by altering the electron density of the ring. libretexts.org The difluoromethyl group, due to the strong inductive effect of its two fluorine atoms, is a powerful electron-withdrawing group. rsc.org

This has two primary consequences for the reactivity of the aromatic ring of this compound:

Ring Deactivation : The -CF₂H group withdraws electron density from the benzene ring, making it less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution reactions, meaning these reactions will proceed more slowly compared to benzene or toluene. lumenlearning.com

Directing Effects : In the context of this compound, the positions ortho to the difluoromethyl group are also meta to the strongly activating amino group. The directing effects in electrophilic substitution are dominated by the most activating groups. Therefore, the powerful ortho-, para-directing amino group and the ortho-, para-directing methyl groups will dictate the position of incoming electrophiles, directing them to the C2 and C6 positions.

The deactivating nature of the -CF₂H group is a crucial factor to consider when planning synthetic routes that involve modification of the aromatic ring. lumenlearning.com

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent Group | Electronic Effect | Ring Reactivity | Directing Effect |

| -NH₂ | Activating | Increases | Ortho, Para |

| -CH₃ | Activating | Increases | Ortho, Para |

| -CF₂H | Deactivating | Decreases | Meta* |

\Note: In this specific molecule, the directing influence of the -CF₂H group is overridden by the more powerful activating -NH₂ and -CH₃ groups.*

Transformations and Derivatizations of the Difluoromethyl Moiety (e.g., to difluoromethoxy groups)

The difluoromethyl group, while stable, can be chemically transformed. One significant reaction is the deprotonation of the benzylic C-H bond to form a nucleophilic intermediate. acs.org By using a strong base, often in combination with a Lewis acid to trap the resulting carbanion, the Ar-CF₂⁻ synthon can be generated. acs.org This nucleophile can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds and the synthesis of more complex difluoromethylated structures. acs.orgresearchgate.netacs.org

The conversion of an aromatic difluoromethyl (Ar-CF₂H) group to a difluoromethoxy (Ar-OCF₂H) group is a challenging transformation. However, the synthesis of difluoromethoxyarenes can be achieved through other routes, such as the reaction of phenols with a difluorocarbene source. nih.gov For instance, the insertion of difluorocarbene (:CF₂) into the O-H bond of a phenol provides a direct pathway to the corresponding -OCF₂H group. nih.gove-century.us While not a direct derivatization of the Ar-CF₂H moiety itself, this highlights a key method for accessing the related difluoromethoxy structure.

Transformations involving the C-F bonds of a difluoromethyl group are less common than C-H functionalization due to the high strength of the C-F bond. However, research into the selective activation and transformation of C-F bonds in trifluoromethyl groups suggests that similar strategies could potentially be developed for difluoromethyl moieties in the future. researchgate.net

Advanced Spectroscopic and Computational Analysis in Research on 4 Difluoromethyl 3,5 Dimethylaniline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(Difluoromethyl)-3,5-dimethylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm its identity and structure.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum would provide information on the number and environment of hydrogen atoms.

Aromatic Protons: The two equivalent aromatic protons on the benzene (B151609) ring would likely appear as a singlet in the aromatic region (typically δ 6.5-7.5 ppm).

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups attached to the ring would produce a sharp singlet, expected in the upfield region (around δ 2.0-2.5 ppm).

Amine Protons (-NH₂): The two protons of the aniline (B41778) amine group would appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group would be the most characteristic signal. It would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). The typical chemical shift for such a proton is in the range of δ 6.0-7.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~6.5-7.5 | Singlet (s) | N/A | 2H |

| -CH₃ | ~2.0-2.5 | Singlet (s) | N/A | 6H |

| -NH₂ | Variable | Broad Singlet (br s) | N/A | 2H |

| -CHF₂ | ~6.0-7.0 | Triplet (t) | ²JH-F ≈ 50-60 Hz | 1H |

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbon attached to the difluoromethyl group (C-CHF₂) would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons adjacent to it would show smaller couplings.

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons would be observed in the upfield region (δ 15-25 ppm).

Difluoromethyl Carbon (-CHF₂): This carbon would show a prominent triplet signal with a large coupling constant (¹JC-F ≈ 230-250 Hz), a key indicator of the -CHF₂ group.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the spectrum would show a single signal for the two equivalent fluorine atoms. This signal would be split into a doublet by the adjacent proton (²JF-H), confirming the presence of the -CHF₂ group. The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁F₂N), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the loss of fragments such as methyl groups (-CH₃) or the difluoromethyl group (-CHF₂), providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₉H₁₁F₂N |

| Molecular Weight | 171.19 g/mol |

| Molecular Ion Peak [M]⁺ (m/z) | ~171 |

| Key Fragmentation Peaks | [M-CH₃]⁺, [M-CHF₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

N-H Stretching: The aniline -NH₂ group would exhibit two characteristic sharp to medium absorption bands in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several peaks between 1450 and 1600 cm⁻¹.

C-F Stretching: The C-F bonds of the difluoromethyl group would produce strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Computational Chemistry Approaches

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are powerful for predicting molecular properties. DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict Spectroscopic Data: Simulate ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies. These predicted spectra can serve as a reference for future experimental work.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map, which provide insights into the molecule's reactivity and intermolecular interactions.

These computational models would be crucial for building a theoretical understanding of this compound, guiding its synthesis, and predicting its behavior in various chemical contexts until experimental data becomes available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in contemporary chemical research, offering a powerful means to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the prediction of various electronic properties, which are crucial for understanding the compound's behavior in chemical reactions.

The electronic nature of this compound is influenced by the interplay of its substituent groups. The aniline moiety is a well-known electron-donating system due to the lone pair of electrons on the nitrogen atom. Conversely, the difluoromethyl group (-CF2H) is known to be electron-withdrawing. The presence of two methyl groups in the meta positions relative to the amino group further modulates the electronic environment of the aromatic ring.

DFT calculations can provide quantitative measures of these electronic effects. For instance, the calculated molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the amino group is expected to be a region of high electron density, making it a likely site for electrophilic attack. The difluoromethyl group, on the other hand, would create a region of lower electron density.

In the context of reaction mechanisms, DFT is instrumental in mapping out the potential energy surfaces of proposed reaction pathways. For aniline derivatives, reactions such as electrophilic aromatic substitution and N-alkylation are common. DFT calculations can be used to determine the activation energies and transition state geometries for these reactions, thereby elucidating the most favorable mechanistic routes. For example, in a photoinduced difluoroalkylation of anilines, a proposed radical chain mechanism can be investigated. This involves the formation of a radical cation of the aniline derivative, a process that can be modeled using DFT to understand its feasibility and subsequent reaction steps.

Table 1: Calculated Electronic Properties of Substituted Anilines

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Aniline | 1.53 | -5.14 | -0.17 |

| 3,5-Dimethylaniline (B87155) | 1.62 | -4.98 | -0.09 |

| 4-(Trifluoromethyl)aniline | 3.01 | -5.78 | -0.85 |

Note: The data in this table is illustrative and based on typical values for these classes of compounds. Actual calculated values for this compound would require specific DFT computations.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, conformational analysis focuses on the orientation of the amino group and the difluoromethyl group relative to the aromatic ring.

The rotation around the C-N bond of the aniline and the C-C bond connecting the difluoromethyl group to the ring are the primary degrees of freedom that determine the molecule's conformation. The amino group in anilines is known to have a shallow pyramidal geometry, and its inversion barrier can be calculated. The presence of bulky methyl groups in the meta positions may influence the rotational barrier of the amino group.

Similarly, the rotation of the difluoromethyl group will have specific energetic preferences. The interaction between the C-F bonds and the adjacent C-H bonds of the aromatic ring, as well as the methyl groups, will lead to distinct stable conformations. Computational methods, such as relaxed potential energy surface scans using DFT, can be employed to identify the low-energy conformers and the transition states that separate them.

Stability studies can also be informed by computational approaches. The relative energies of different conformers provide insight into their population at a given temperature. Furthermore, the stability of the compound under various conditions, such as in the presence of acids or bases, can be modeled by calculating the energetics of potential degradation pathways. While experimental stability studies under stress conditions like exposure to acid/base, light, and oxidants provide definitive data, computational models can offer a predictive understanding of the molecule's inherent stability.

Table 2: Relative Energies of Aniline Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| Planar NH2 | Amino group in the plane of the ring | 0.5 - 1.5 |

| Pyramidal NH2 | Pyramidalized amino group | 0 |

Note: This table illustrates the typical energy difference between planar and pyramidal conformations of the amino group in aniline. The specific values for this compound would depend on the computational method and level of theory used.

Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Non-Biological Complex Organic Molecules

The chemical structure of 4-(Difluoromethyl)-3,5-dimethylaniline, combining a reactive primary amine with a functionalized aromatic ring, makes it a versatile intermediate for constructing elaborate non-biological organic structures.

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of heterocyclic compounds. As a substituted aniline, this compound can serve as a key precursor for introducing a difluoromethyl-substituted aryl group into various heterocyclic frameworks. The primary amine group can participate in cyclization reactions, such as condensations and multicomponent reactions, to form rings like quinolines, benzimidazoles, and benzothiazoles.

While specific literature detailing the use of this compound is limited, the reactivity of analogous compounds provides a clear precedent. For instance, research has demonstrated the synthesis of 4-anilinoquinoline derivatives, which are motifs found in kinase inhibitors, through the reaction of a substituted aniline with a 4-chloroquinoline. researchgate.net In one such synthesis, 3-(difluoromethyl)aniline (B46249) was successfully used to create a difluoromethyl-substituted 4-anilinoquinoline, highlighting a potential and analogous application for this compound in generating complex, biologically relevant heterocyclic systems. researchgate.net

The general reaction pathway for such syntheses is summarized in the table below.

| Reactant A | Reactant B | Resulting Heterocycle | Potential Application |

| This compound | 1,3-Dicarbonyl Compound | Benzodiazepine or similar fused rings | CNS agents |

| This compound | Substituted 4-Chloroquinoline | 4-Anilinoquinoline derivative | Kinase inhibitors |

| This compound | Phosgene or equivalent | Isocyanate for further cyclization | Agrochemicals |

The distinct substitution on the aromatic ring of this compound allows it to function as a building block for multifunctional scaffolds. The amine group serves as a primary reactive handle for covalent attachment, while the difluoromethyl and methyl groups can be used to tune the steric and electronic properties of the final molecular assembly. Although specific, documented examples of this compound being used to create multifunctional scaffolds are not prevalent in current literature, its structure is theoretically well-suited for applications in areas like coordination chemistry and supramolecular assembly, where precise control over molecular shape and properties is essential.

Role in the Development of Specialty Chemicals

The unique electronic and physical properties conferred by the difluoromethyl group position this aniline derivative as a valuable component in the synthesis of specialty chemicals, including colorants and materials for advanced applications.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The synthesis involves a two-step process: the conversion of the primary aromatic amine into a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component (such as another aniline or a phenol). nih.govunb.ca

As a substituted aniline, this compound is a viable candidate for the diazotization step. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a range of novel azo dyes. The substituents on the aniline ring—the electron-withdrawing difluoromethyl group and the electron-donating methyl groups—would be expected to influence the electronic properties of the resulting chromophore, thereby affecting the color and stability of the dye. researchgate.net While this remains a potential application based on established chemical principles, specific azo dyes derived from this compound are not widely reported in scientific literature.

Substituted anilines are important monomers for the synthesis of polyanilines, a class of conducting polymers with applications in electronics, anti-corrosion coatings, and sensors. The properties of polyaniline can be finely tuned by introducing substituents onto the aniline monomer. researchgate.netdoi.orgresearchgate.net

The polymerization of fluoro-substituted anilines has been shown to yield polymers with distinct electronic and thermal properties compared to unsubstituted polyaniline. doi.orgresearchgate.net The electron-withdrawing nature of fluorine atoms can influence the polymer's oxidation potential and conductivity. researchgate.net It is therefore plausible that this compound could be used as a monomer to synthesize a novel polyaniline derivative. The resulting polymer would be expected to have unique properties stemming from the combined electronic effects of the difluoromethyl and methyl groups. However, specific research on the polymerization of this particular monomer is not yet available. Similarly, while polyanilines are used in chemical sensors, there are no documented instances of a polymer derived from this compound being used for this purpose.

Utility as a Reagent or Auxiliary in Organic Transformations

Beyond its role as a structural building block, this compound possesses chemical properties that allow it to function as a reagent or auxiliary in organic reactions. The primary amine group is basic and nucleophilic, allowing it to act as a non-nucleophilic base or a scavenger for acidic byproducts.

The electronic character of the aromatic ring is significantly influenced by its substituents. The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This deactivation means that reactions like nitration or halogenation would proceed more slowly compared to unsubstituted aniline and would likely be directed to the positions meta to the amine (ortho to the difluoromethyl group). This predictable regioselectivity can be exploited in multi-step syntheses where precise control over substitution patterns is required.

Future Research Directions and Perspectives for 4 Difluoromethyl 3,5 Dimethylaniline

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 4-(Difluoromethyl)-3,5-dimethylaniline is a primary area for future investigation. Current methods for introducing a difluoromethyl group onto an aromatic ring often rely on harsh reagents or multi-step processes that may not be ideal for large-scale production. Future research should prioritize the development of more direct and sustainable synthetic pathways.

Another key area of development is the use of novel difluoromethylating agents . The ideal reagent would be stable, safe to handle, and highly selective. Research into reagents that can be generated in situ or are derived from renewable sources would align with the principles of green chemistry. The development of catalytic systems, perhaps employing earth-abundant metals, could also reduce waste and improve the atom economy of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Late-Stage Photocatalytic Difluoromethylation | High functional group tolerance, mild reaction conditions | Development of suitable photocatalysts and optimization of reaction parameters. |

| Transition-Metal Catalyzed Cross-Coupling | High yields and selectivity | Discovery of efficient and cost-effective catalysts and coupling partners. |

| Direct C-H Difluoromethylation | Atom economy, reduced synthetic steps | Enhancing regioselectivity and catalyst stability. |

Exploration of Undiscovered Reactivity Pathways and Synthetic Utility

The unique electronic properties of the difluoromethyl group are expected to impart novel reactivity to the this compound scaffold. The electron-withdrawing nature of the CHF2 group can influence the nucleophilicity of the aniline (B41778) nitrogen and the reactivity of the aromatic ring in electrophilic substitution reactions.

Future research should systematically investigate the reactivity of this compound. For instance, exploring its behavior in electrophilic aromatic substitution reactions could reveal new pathways for functionalization. The directing effects of the dimethyl and difluoromethyl groups would likely lead to specific substitution patterns, which could be exploited for the synthesis of more complex molecules.

Furthermore, the aniline functional group itself is a versatile handle for a wide range of chemical transformations. Investigating the derivatization of the amino group could lead to the synthesis of novel amides, sulfonamides, and other nitrogen-containing compounds with potentially interesting biological or material properties. The impact of the difluoromethyl group on the acidity of the N-H bond and the rotational barriers of the resulting derivatives would be of fundamental interest.

Expansion of Non-Biological and Industrial Application Domains

While fluorinated anilines are well-established intermediates in the pharmaceutical and agrochemical industries, the specific properties of this compound may open doors to new non-biological and industrial applications. researchgate.netnbinno.com The presence of the difluoromethyl group can enhance properties such as thermal stability, lipophilicity, and metabolic resistance.

One potential application is in the field of materials science . The unique electronic and steric profile of this aniline derivative could make it a valuable building block for the synthesis of advanced polymers, liquid crystals, or organic light-emitting diodes (OLEDs). Research into the incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal and oxidative stability.

Another area of exploration is its use as a ligand in coordination chemistry . The aniline nitrogen can coordinate to metal centers, and the electronic properties of the difluoromethyl group could modulate the catalytic activity of the resulting metal complexes. This could lead to the development of new catalysts for a variety of organic transformations.

| Potential Application Domain | Key Properties Conferred by the Difluoromethyl Group | Research Direction |

| Advanced Polymers | Enhanced thermal stability, altered solubility | Synthesis and characterization of polymers incorporating the aniline derivative. |

| Organic Electronics | Modified electronic properties, improved device stability | Investigation of its use in the synthesis of organic semiconductors and OLEDs. |

| Catalysis | Tunable electronic environment for metal centers | Design and synthesis of metal complexes for catalytic applications. |

Integration of Green Chemistry Principles in its Synthesis and Utilization

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. semanticscholar.orgdovepress.com For this compound, this means developing synthetic routes and applications that are not only efficient but also environmentally responsible.

A key focus should be on reducing the environmental impact of the synthesis . This includes minimizing the use of hazardous solvents and reagents, improving energy efficiency, and designing processes that generate minimal waste. The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, could offer significant advantages in terms of safety, efficiency, and scalability.

In terms of its utilization, research should be directed towards applications that contribute to sustainability. For example, if used in the development of new agrochemicals, a focus on compounds with improved environmental profiles would be paramount. Similarly, in materials science, the design of recyclable or biodegradable polymers containing this building block would be a significant advancement. The lifecycle of the compound, from its synthesis to its final application and disposal, should be considered to ensure a truly green chemical process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.